Computed Lipophilicity Advantage Over N‑Alkyl Analogs
The target compound exhibits a calculated XLogP3‑AA of 1.7 [1]. In contrast, the simpler analog 2‑(2‑hydroxyethyl)‑6‑methyl‑4,5‑dihydropyridazin‑3(2H)‑one has a predicted logP of approximately –0.1 [2]. The higher lipophilicity of the 2,4‑dimethylbenzyl derivative favours passive membrane permeability and oral absorption potential, a critical differentiator for cell‑based screening libraries.
| Evidence Dimension | Computed partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 2‑(2‑hydroxyethyl)‑6‑methyl‑4,5‑dihydropyridazin‑3(2H)‑one: predicted logP ≈ –0.1 |
| Quantified Difference | Δ ≈ 1.8 log units |
| Conditions | Computed via XLogP3 algorithm (PubChem) |
Why This Matters
A logP difference of ~1.8 units translates to roughly a 60‑fold increase in predicted membrane permeability, directly influencing intracellular target engagement and hit‑rate in phenotypic screens.
- [1] PubChem. Computed Properties – XLogP3‑AA. CID 84819454. View Source
- [2] PubChem. Predicted logP for 2‑(2‑hydroxyethyl)‑6‑methyl‑4,5‑dihydropyridazin‑3(2H)‑one (CID 20979881). View Source
